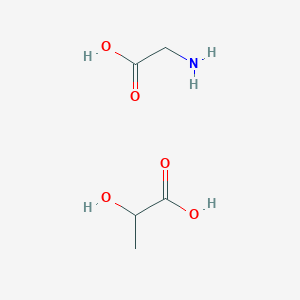

2-Aminoacetic acid; 2-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Aminoacetic acid, also known as glycine, is the simplest amino acid and is considered a building block for proteins. It is an important compound that plays a significant role in various biological processes. 2-Hydroxypropanoic acid, also known as lactic acid, is an organic acid that is produced during anaerobic respiration. This acid is also produced in muscles during intense exercise, leading to the feeling of muscle fatigue.

Wirkmechanismus

Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to 2-Aminoacetic acid; 2-hydroxypropanoic acid receptors, leading to the opening of chloride channels and hyperpolarization of the postsynaptic neuron. Glycine also acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.

Lactic acid is produced during anaerobic respiration in muscles. It accumulates in the muscle tissue, leading to a decrease in pH and the feeling of muscle fatigue. Lactic acid also acts as a signaling molecule, regulating various physiological processes.

Biochemische Und Physiologische Effekte

Glycine has been shown to have various biochemical and physiological effects. It is involved in the synthesis of collagen, an important component of connective tissue. Glycine also plays a role in the synthesis of heme, a component of hemoglobin. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Lactic acid has been shown to have various biochemical and physiological effects. It is involved in the regulation of pH in the body. Lactic acid also acts as a signaling molecule, regulating various physiological processes such as glucose metabolism, insulin secretion, and muscle adaptation to exercise.

Vorteile Und Einschränkungen Für Laborexperimente

Glycine is widely used in biochemical and pharmacological experiments due to its low toxicity and high solubility. It is also used as a buffer in various biochemical assays. However, 2-Aminoacetic acid; 2-hydroxypropanoic acid can interfere with certain assays, leading to false results.

Lactic acid is widely used in food and pharmaceutical industries. It is also used in various biochemical assays as a substrate or inhibitor. However, lactic acid can interfere with certain assays, leading to false results.

Zukünftige Richtungen

There are various future directions for the study of 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid. Glycine has shown promising results in the treatment of various diseases such as schizophrenia, stroke, and cancer. Further research is needed to understand the mechanism of action and potential therapeutic applications of 2-Aminoacetic acid; 2-hydroxypropanoic acid.

Lactic acid has shown promising results in the treatment of various infections such as bacterial vaginosis and candidiasis. Further research is needed to understand the mechanism of action and potential therapeutic applications of lactic acid.

Conclusion:

In conclusion, 2-Aminoacetic acid; 2-hydroxypropanoic acid and lactic acid are important compounds that play significant roles in various biological processes. They have been extensively studied for their biochemical and physiological effects, as well as their potential therapeutic applications. Further research is needed to understand the mechanism of action and potential therapeutic applications of these compounds.

Synthesemethoden

Glycine can be synthesized by two methods: the Strecker synthesis and the Gabriel synthesis. The Strecker synthesis involves the reaction of ammonia, hydrogen cyanide, and formaldehyde to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with diethyl bromomalonate, followed by hydrolysis to produce 2-Aminoacetic acid; 2-hydroxypropanoic acid.

Lactic acid can be produced by the fermentation of lactose or other sugars by bacteria. It can also be produced by the breakdown of glucose in muscles during anaerobic respiration.

Wissenschaftliche Forschungsanwendungen

Glycine has been extensively studied for its role in protein synthesis and neurotransmission. It is also used as a buffer in various biochemical processes. Glycine has been shown to have anti-inflammatory and antioxidant properties, making it a promising therapeutic agent for various diseases.

Lactic acid has been studied for its role in muscle fatigue and lactate threshold. It is also used in the food industry as a preservative and flavoring agent. Lactic acid has been shown to have antimicrobial and antifungal properties, making it a potential therapeutic agent for various infections.

Eigenschaften

CAS-Nummer |

125248-15-9 |

|---|---|

Produktname |

2-Aminoacetic acid; 2-hydroxypropanoic acid |

Molekularformel |

C5H11NO5 |

Molekulargewicht |

165.14 g/mol |

IUPAC-Name |

2-aminoacetic acid;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.C2H5NO2/c1-2(4)3(5)6;3-1-2(4)5/h2,4H,1H3,(H,5,6);1,3H2,(H,4,5) |

InChI-Schlüssel |

QITPSLQLANKSGE-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.C(C(=O)O)N |

Kanonische SMILES |

CC(C(=O)O)O.C(C(=O)O)N |

Synonyme |

glycine-lactic acid copolymer |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)